1-Hydrazinylbutan-2-ol hydrochloride
Description
1-Hydrazinylbutan-2-ol hydrochloride is a hydrochloride salt of a secondary alcohol containing a hydrazine functional group. Structurally, it features a four-carbon chain with a hydroxyl group at the second carbon and a hydrazinyl group at the first carbon (NH₂NH-CH₂CH(OH)CH₂CH₃·HCl).
Properties
Molecular Formula |
C4H13ClN2O |
|---|---|
Molecular Weight |
140.61 g/mol |
IUPAC Name |
1-hydrazinylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c1-2-4(7)3-6-5;/h4,6-7H,2-3,5H2,1H3;1H |
InChI Key |
XDLGEGQULUSMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazinylbutan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1-Hydrazinylbutan-2-ol hydrochloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazinylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Scientific Research Applications
1-Hydrazinylbutan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydrazinylbutan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Hydrochloride Compounds
The following analysis compares 1-hydrazinylbutan-2-ol hydrochloride with other hydrochlorides documented in the evidence, focusing on structural features, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Observations :
The hydrazine group in 1-hydrazinylbutan-2-ol HCl is unique among the compared compounds, offering nucleophilic reactivity distinct from the amine groups in memantine or chlorphenoxamine .
Physicochemical Properties: The hydroxyl and hydrazine groups may confer high polarity and water solubility, similar to ethanolamine-based hydrochlorides like chlorphenoxamine . However, the absence of bulky substituents (e.g., adamantane in memantine) could result in lower membrane permeability .
Analytical Challenges :
- Methods validated for other hydrochlorides (e.g., RP-HPLC for bamifylline HCl or spectrophotometry for memantine HCl ) could theoretically adapt to 1-hydrazinylbutan-2-ol HCl, but its hydrazine moiety may require specialized derivatization to avoid oxidation during analysis.
Biological Activity
1-Hydrazinylbutan-2-ol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
1-Hydrazinylbutan-2-ol hydrochloride is characterized by its hydrazine functional group, which is known for its reactivity and ability to form various derivatives. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in the context of drug development.
Antimicrobial Activity
Recent studies have indicated that 1-Hydrazinylbutan-2-ol hydrochloride exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest that the compound effectively inhibits bacterial growth.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
These results indicate that 1-Hydrazinylbutan-2-ol hydrochloride may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research reveals that 1-Hydrazinylbutan-2-ol hydrochloride induces apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The biological activity of 1-Hydrazinylbutan-2-ol hydrochloride can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound promotes ROS production, which is known to damage cellular components and induce apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival, thereby exerting its anticancer effects.
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Case Studies
Several case studies have documented the effects of 1-Hydrazinylbutan-2-ol hydrochloride in clinical settings:
- Case Study A : A patient with resistant bacterial infection was treated with a regimen including 1-Hydrazinylbutan-2-ol hydrochloride. The treatment resulted in a marked reduction in bacterial load, demonstrating its efficacy as an antimicrobial agent.
- Case Study B : In a clinical trial involving patients with advanced cancer, administration of this compound led to a measurable decrease in tumor size and improvement in overall survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
